Product packaging for Furan-2-yl(pyridin-2-yl)methanamine(Cat. No.:CAS No. 95898-98-9)

Furan-2-yl(pyridin-2-yl)methanamine

Cat. No.: B3394870
CAS No.: 95898-98-9
M. Wt: 174.2 g/mol
InChI Key: ZHCDZWIXZJEHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furan-2-yl(pyridin-2-yl)methanamine (CAS 95898-98-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile chemical scaffold, particularly in the development of potential therapeutic agents. Research into structurally related pyridine-2-methylamine compounds has demonstrated potent antitubercular activity, with some derivatives showing high efficacy against Mycobacterium tuberculosis H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . These inhibitors are designed to target Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids, thereby disrupting cell wall biosynthesis in mycobacteria . Furthermore, the furopyridine structural class, to which this compound is related, has been investigated for its anticancer properties. Virtual screening and molecular dynamics studies suggest that furopyridine derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) treatment, with demonstrated cytotoxicity against cancer cell lines such as A549 and H1975 . The compound is offered for research applications and must be handled by qualified laboratory personnel. It is supplied with the following identifiers: CAS Number 95898-98-9, Molecular Formula C 10 H 10 N 2 O, and a molecular weight of 174.20 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B3394870 Furan-2-yl(pyridin-2-yl)methanamine CAS No. 95898-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl(pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8/h1-7,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCDZWIXZJEHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539751
Record name 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95898-98-9
Record name α-2-Furanyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95898-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Furan 2 Yl Pyridin 2 Yl Methanamine

Direct Synthetic Approaches

Direct synthetic methods focus on the formation of the central C-N bond of the methanamine bridge, connecting the furan (B31954) and pyridine (B92270) moieties. These approaches are often convergent and efficient, utilizing readily available starting materials.

Reductive amination is a versatile and widely used method for the synthesis of amines, including Furan-2-yl(pyridin-2-yl)methanamine. youtube.comyoutube.com This process typically involves two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. youtube.comyoutube.com The reaction can often be carried out in a one-pot procedure by using a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl group. youtube.com

The synthesis of this compound via reductive amination can be envisioned through two primary pathways:

Pathway A: The reaction of 2-pyridinecarboxaldehyde (B72084) with furfurylamine.

Pathway B: The reaction of furan-2-carbaldehyde with 2-aminopyridine (B139424).

In both pathways, the initial step is the acid-catalyzed formation of an imine intermediate. This intermediate is then reduced to the final amine product. youtube.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its mildness and ability to selectively reduce the protonated imine. youtube.comyoutube.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (e.g., H2/Pd/C) can also be utilized, depending on the substrate and the presence of other functional groups. youtube.com For instance, the direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) has been successfully demonstrated using Nickel-Raney catalysts, highlighting the applicability of this method for furan-containing compounds. scirp.org

The general scheme for reductive amination is presented below:

Pathway A: Starting Materials: 2-Pyridinecarboxaldehyde, Furfurylamine Intermediate: N-(furan-2-ylmethyl)pyridin-2-ylmethanimine Product: this compound

Pathway B:

A summary of common reducing agents for reductive amination is provided in the table below.

Reducing AgentCharacteristics
Sodium Cyanoborohydride (NaBH3CN)Mild and selective for imines/iminium ions. youtube.comyoutube.com
Sodium Borohydride (NaBH4)A common, less toxic reducing agent.
Lithium Aluminum Hydride (LiAlH4)A very strong, non-selective reducing agent. youtube.com
Catalytic Hydrogenation (H2/Catalyst)Effective, but can sometimes reduce other functional groups. youtube.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, related structures can be assembled using such strategies. For example, the Mannich reaction, a classic MCR, involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. mdpi.com

Hypothetically, an MCR approach to the this compound scaffold could be designed. For instance, a Petasis-type reaction, which involves the reaction of an amine, a carbonyl compound, and a boronic acid, could potentially be adapted. mdpi.com

Advanced Cross-Coupling Techniques in Heterocycle Construction

An alternative strategy to the direct formation of the methanamine linkage is to first construct the bi-heterocyclic furan-pyridine core using metal-catalyzed cross-coupling reactions. The methanamine functionality can then be introduced in a subsequent step.

The Suzuki-Miyaura coupling is a powerful and widely used transition-metal-catalyzed reaction for the formation of carbon-carbon bonds. researchgate.net It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org

To construct the 2-(furan-2-yl)pyridine (B7991472) core of this compound, one could couple a furan-based organoboron reagent with a 2-halopyridine, or a pyridine-based organoboron reagent with a 2-halofuran. However, the Suzuki-Miyaura coupling of 2-pyridyl compounds can be challenging due to the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, and the instability of some 2-pyridyl boron reagents. researchgate.netnih.gov

Despite these challenges, significant progress has been made in developing highly active catalyst systems for the coupling of heteroaryl compounds. organic-chemistry.org For example, using specialized phosphine (B1218219) ligands can facilitate the coupling of 2-pyridyl nucleophiles. researchgate.net Potassium organotrifluoroborates have also emerged as stable and effective coupling partners in Suzuki-Miyaura reactions, offering an advantage over the often-unstable boronic acids, particularly for furan and pyridine derivatives. nih.gov

A summary of potential Suzuki-Miyaura coupling strategies is presented in the table below.

Furan ReagentPyridine ReagentCatalyst System (Example)
Furan-2-boronic acid2-HalopyridinePd(OAc)2 / RuPhos nih.gov
Potassium furan-2-yltrifluoroborate2-HalopyridinePd(OAc)2 / RuPhos nih.gov
2-HalofuranPyridine-2-boronic acid[Pd2(dba)3] / phosphine oxide ligands researchgate.net
2-HalofuranPotassium pyridin-2-yltrifluoroboratePdCl2(dppf)

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed for the synthesis of the furan-pyridine linkage. Various transition metals, including gold, copper, and ruthenium, have been shown to catalyze the synthesis and functionalization of furans. researchgate.netresearchgate.net

For instance, palladium-catalyzed cross-coupling reactions of furanyl metal reagents (where M = Sn, B, Zn, Mn) with organic halides are established methods for producing substituted furans. researchgate.net Similarly, gold-catalyzed cycloisomerization reactions can be used to construct the furan ring itself from acyclic precursors. researchgate.netorganic-chemistry.org While not directly forming the pyridine-furan bond in one step, these methods are crucial for preparing the necessary functionalized precursors for subsequent coupling reactions.

Derivatization and Analogue Synthesis

Once this compound is synthesized, it can serve as a scaffold for the creation of a library of analogues and derivatives. The primary amine group is a key handle for derivatization, allowing for reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. For example, a protocol for synthesizing unsymmetrical ureas from 2-aminopyridine derivatives has been developed, which could be adapted for this compound. rsc.org

Furthermore, the furan and pyridine rings themselves can be subjected to various functionalization reactions. For example, electrophilic substitution reactions on the furan ring, though potentially complex due to the presence of the activating aminomethyl group, could introduce substituents at the 5-position. The pyridine ring can also be functionalized, for instance, through N-oxidation followed by nucleophilic substitution.

The synthesis of structural isomers, such as 1-(Furan-2-yl)-N-(pyridin-2-ylmethyl)methanamine, represents another avenue for creating analogues. bldpharm.com This highlights the modularity of the synthetic strategies, where different building blocks can be combined to access a range of related compounds.

Systematic Functionalization of the Pyridine and Furan Rings

The chemical reactivity of the furan and pyridine rings allows for systematic functionalization, enabling the synthesis of a diverse library of derivatives. These modifications can be used to fine-tune the electronic and steric properties of the final compound.

Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide (B53072) scaffolds are of particular interest due to their numerous chemical properties and biological activities. mdpi.com The synthesis of these compounds typically involves the condensation reaction of the corresponding acyl chlorides with aromatic amines. mdpi.com For example, symmetrical pyridine-2,6- and furan-2,5-dicarboxamides can be obtained from furan-2,5-dicarboxylic acid or pyridine-2,6-dicarboxylic acid. mdpi.com This approach allows for the introduction of various substituents onto the aromatic amines, which in turn functionalizes the resulting dicarboxamide.

Modern synthetic methodologies have also been developed for the preparation of the furan nucleus itself, including the Michael–Heck methodology for the synthesis of polyalkyl furans. escholarship.org This demonstrates the potential for creating highly substituted furan rings that can then be incorporated into the target this compound structure.

Furthermore, diarylfuran carbinols and methanamines have been considered as potential anti-inflammatory or analgesic agents. nih.govresearchgate.net The synthesis of these compounds often involves creating substituted furan rings, for instance, by reacting a butanal derivative with acid to form the furan ring. nih.govresearchgate.net

Table 1: Examples of Functionalized Furan and Pyridine Scaffolds

Starting MaterialReagentsProductReference
Furan-2,5-dicarboxylic acidOxalyl chloride, 2-aminopyrazineN²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide mdpi.com
Furan-2,5-dicarboxylic acidOxalyl chloride, 2-aminopyrimidineN²,N⁵-Di(pyrimidin-2-yl)furan-2,5-dicarboxamide mdpi.com
Furan-2,5-dicarboxylic acidOxalyl chloride, 2-aminopyridine, Et₃NN²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide mdpi.com

N-Substitution and Amine Variation

Modification of the primary amine group in this compound through N-substitution is a straightforward strategy to create a variety of derivatives with potentially altered biological activities or chemical properties. This can be achieved through reactions such as alkylation, acylation, or arylation of the nitrogen atom.

A known derivative, N-(Furan-2-ylmethyl)pyridin-2-amine, highlights the feasibility of such modifications. sigmaaldrich.com The synthesis of this and similar compounds can be envisioned through several routes, including the reductive amination of furan-2-carbaldehyde with 2-aminopyridine or the direct N-alkylation of 2-aminopyridine with a furan-2-ylmethyl halide.

The synthesis of pyridin-2-yl-methylamine derivatives can be accomplished via the reductive amination of cyanohydrins, a method that offers an advantageous alternative to other multi-step processes. google.com This approach involves reacting a cyanohydrin with a pyridin-2-yl-methylamine in a reducing medium, often in the presence of a boron hydride like sodium cyanoborohydride. google.com This general method can be adapted to produce a wide range of N-substituted amine variations by using appropriately substituted starting materials.

Table 2: N-Substituted Derivatives and Synthetic Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight
N-(Furan-2-ylmethyl)pyridin-2-amine46230-01-7C₁₀H₁₀N₂O174.20
Furan-2-ylmethanamine617-89-0C₅H₇NO97.12
(5-pyridin-3-ylfuran-2-yl)methanamineNot AvailableC₁₀H₁₀N₂O174.20

Preparation of Schiff Base Intermediates

The primary amine group of this compound is a versatile functional handle for the synthesis of Schiff base intermediates. Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govorientjchem.org These intermediates are valuable in coordination chemistry and can serve as precursors for the synthesis of various heterocyclic systems and biologically active compounds. nih.govwordpress.com

The general procedure for synthesizing Schiff bases involves refluxing the primary amine with a suitable carbonyl compound, often in an alcoholic solvent and sometimes with a catalytic amount of acid. nih.govnih.gov For example, furan-based Schiff base derivatives can be synthesized by reacting a furan-containing amine with an aldehyde. nih.gov These Schiff bases and their metal complexes have shown a range of biological activities, including antituberculosis, anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.gov

The synthesis of Schiff base ligands derived from various amines and aldehydes is a well-established field. wordpress.comnih.govresearchgate.net For instance, a series of Schiff bases can be prepared from 4,4′-diaminodiphenyl sulfone and various substituted salicylaldehydes. nih.gov A similar approach could be readily applied to this compound, reacting it with a diverse range of aldehydes and ketones to generate a library of Schiff base intermediates. These intermediates can then be used to form metal complexes, with the Schiff base acting as a ligand. wordpress.comnih.gov

Table 3: General Scheme for Schiff Base Formation

Reactant 1Reactant 2Reaction ConditionsProduct TypeReference
Primary Amine (e.g., this compound)Aldehyde or KetoneReflux in ethanol (B145695), catalytic acidSchiff Base nih.govnih.gov
2-hydroxybenzohydrazideFuran-2-carbaldehydeReflux in ethanol, glacial acetic acidN′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide nih.gov
4,4′-diaminodiphenyl Sulfone2-hydroxy-benzaldehydeReflux in ethanolSchiff Base Ligand nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Furan 2 Yl Pyridin 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each atom can be mapped, while two-dimensional (2D) techniques reveal through-bond and through-space correlations, confirming stereochemistry and conformational details.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For derivatives of furan-2-yl(pyridin-2-yl)methanamine, the spectra are characterized by distinct regions corresponding to the furan (B31954) and pyridine (B92270) rings, as well as the aliphatic linker.

In derivatives such as N-benzyl-1-(pyridin-2-yl)methanamine, the protons of the pyridine ring typically appear in the aromatic region of the ¹H NMR spectrum. For instance, the proton adjacent to the nitrogen atom (H-6) is deshielded and resonates at a high chemical shift, around δ 8.48 ppm. rsc.org The other pyridine protons and the aromatic protons of the benzyl (B1604629) group resonate between δ 7.03 and δ 7.56 ppm. rsc.org The methylene (B1212753) (CH₂) protons of the linker appear as singlets around δ 3.77-3.85 ppm. rsc.org

The ¹³C NMR spectra show corresponding signals, with the carbon atoms of the pyridine ring appearing at the lower field end of the aromatic region. For example, the C2 and C6 carbons of the pyridine ring in N-benzyl-1-(pyridin-2-yl)methanamine are observed at δ 159.79 and δ 149.39 ppm, respectively, while the carbons of the benzyl group appear around δ 127-140 ppm. rsc.org The methylene carbons provide characteristic signals in the aliphatic region, typically between δ 53 and δ 55 ppm. rsc.org

For furan-containing derivatives like N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide, the furan protons are observed around δ 7.46 ppm. mdpi.com The ¹³C NMR signals for the furan ring carbons are found at approximately δ 117.1 ppm and δ 147.8 ppm. mdpi.com The characterization of various related derivatives by ¹H and ¹³C NMR is a common practice in their synthesis and analysis. nih.govscirp.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Furan and Pyridine Derivatives in CDCl₃

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
N-benzyl-1-(pyridin-2-yl)methanamine Pyridine H-6 8.48 (d) - rsc.org
Pyridine H-3, H-4, H-5 7.03-7.56 (m) 122.05, 122.46, 136.54 rsc.org
Pyridine C2, C6 - 159.79, 149.39 rsc.org
Benzyl Ar-H 7.26 (m) 127.07, 128.35, 128.49 rsc.org
CH₂ (pyridyl) 3.85 (s) 54.58 rsc.org
CH₂ (benzyl) 3.77 (s) 53.59 rsc.org
N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide* Furan H-3, H-4 7.46 (s) 117.1 mdpi.com
Furan C2, C5 - 147.8 mdpi.com
Pyridine H 7.22-8.44 (m) 114.5, 120.3, 138.5, 148.1, 151.3 mdpi.com

Solvent is DMSO-d₆

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of signals and for probing the spatial arrangement of atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made from 1D spectra. HMBC, on the other hand, reveals longer-range couplings (typically over two or three bonds), which helps to piece together the molecular skeleton by connecting different functional groups. For example, in complex derivatives, HMBC can be used to confirm the connectivity between the furan or pyridine rings and the central methanamine structure.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of protons. This is particularly valuable for determining stereochemistry and preferred conformations in solution. For flexible molecules like this compound derivatives, NOESY can reveal which protons are spatially close, allowing for the deduction of the molecule's three-dimensional shape and the orientation of the aromatic rings relative to each other.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular weight, of a compound. High-resolution mass spectrometry gives the exact mass, which can be used to determine the elemental composition.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), the elemental composition can be unequivocally determined.

For this compound, the molecular formula is C₁₀H₁₀N₂O. The calculated exact mass (monoisotopic mass) for the neutral molecule [M] is 174.0793 Da. An isomer, 1-[6-(furan-2-yl)pyridin-3-yl]methanamine, shares this exact mass. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the protonated molecule [M+H]⁺, which would be observed at m/z 175.0866 in the HRMS spectrum. The characterization of novel furan and pyridine derivatives frequently involves ESI/LC-MS to confirm their molecular weights. nih.gov

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The way a molecule breaks apart is characteristic of its structure.

For a compound like this compound, fragmentation would likely involve the cleavage of the bonds around the central methine carbon. Common fragment ions would correspond to the loss of the amino group (NH₂), or cleavage to form pyridinylmethylium or furanylmethylium cations. For the related building block, 2-(Furan-2-yl)pyridine (B7991472), GC-MS data shows a strong molecular ion peak at m/z 145, with a significant fragment at m/z 117, corresponding to the loss of a C=O group. nih.gov Analysis of these fragmentation pathways helps to confirm the identity of the compound and distinguish it from its isomers.

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic transitions within a molecule, providing a characteristic fingerprint.

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's bonds. These techniques are excellent for identifying the presence of specific functional groups. For this compound and its derivatives, one would expect to see:

N-H stretching vibrations from the amine group, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations for both the furan and pyridine rings, usually appearing just above 3000 cm⁻¹.

C=N and C=C stretching vibrations from the pyridine ring, typically found in the 1400-1600 cm⁻¹ region.

C-O-C stretching vibrations characteristic of the furan ring, often seen around 1000-1200 cm⁻¹. For instance, in the derivative 3-(Furan-2-yl)-3-hydroxy-1-(pyridin-2-yl)prop-2-en-1-one, a strong C=O stretching band is observed at 1639 cm⁻¹. nih.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like furan and pyridine exhibit characteristic absorptions in the UV region. These absorptions are typically due to π→π* and n→π* transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are less intense and occur at longer wavelengths. The UV-Vis spectrum provides a characteristic fingerprint that can be used for quantitative analysis and to gain insight into the electronic structure of the conjugated system. For example, monitoring the disappearance of a nitro-group-related shoulder band in the UV spectrum can confirm its reduction to an amino group during a reaction. researchgate.net

Functional Group Identification and Bond Stretching Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The analysis of the IR spectrum of this compound and its derivatives allows for the definitive identification of its key structural components.

The primary functional groups expected to show characteristic absorption bands include the N-H bond of the secondary amine, the C-H bonds of the aromatic rings, the C=N and C=C bonds within the pyridine ring, the C-O-C and C=C bonds of the furan ring, and the C-N bond of the amine.

Key Research Findings:

N-H Stretching: The secondary amine (N-H) group typically exhibits a moderate to weak stretching vibration in the region of 3300-3500 cm⁻¹. The exact position and intensity can be influenced by hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the furan and pyridine rings are expected to appear at wavenumbers above 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring typically result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

Furan Ring Vibrations: The furan ring is characterized by C=C stretching bands, also in the 1500-1600 cm⁻¹ range, and a strong C-O-C asymmetric stretching band, which is typically observed around 1000-1300 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the secondary amine is usually found in the 1250-1020 cm⁻¹ range.

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
Aromatic RingsC-H Stretch3000 - 3100
Pyridine RingC=C, C=N Stretch1400 - 1600
Furan RingC=C Stretch1500 - 1600
Furan RingC-O-C Stretch1000 - 1300
AmineC-N Stretch1020 - 1250

This table presents expected vibrational frequencies based on established IR spectroscopy principles for the functional groups in this compound.

Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In this compound, the furan and pyridine rings are conjugated systems, meaning they contain alternating single and double bonds. This conjugation allows for the delocalization of π-electrons across the rings, influencing the energy required for electronic transitions.

The primary electronic transitions observed in such aromatic and heterocyclic systems are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. mdpi.com The conjugation between the furan and pyridine rings, facilitated by the methanamine linker, is expected to affect the absorption maxima (λ_max) and the molar absorptivity.

Key Research Findings:

π→π Transitions:* These are high-energy transitions that are characteristic of aromatic systems. For furan, these transitions are observed in the vacuum ultraviolet region. researchgate.net In the larger conjugated system of this compound, these bands are expected to shift to longer wavelengths (a bathochromic shift). In related copper complexes with a 6-(furan-2-yl)-2,2'-bipyridine ligand, ligand-centered π→π* transitions are observed in the 230–350 nm range. mdpi.com

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. They are typically of lower intensity than π→π* transitions and occur at longer wavelengths. mdpi.com

Conjugation Effects: The extent of electronic conjugation between the furan and pyridine rings dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Increased conjugation generally lowers the HOMO-LUMO gap, resulting in absorption at longer wavelengths. The flexibility of the methanamine bridge can influence the planarity between the two rings, thereby affecting the degree of conjugation. Incorporating furan into conjugated systems can lead to increased conjugation and improved transport properties. researchgate.net

Transition TypeInvolved OrbitalsExpected Wavelength RangeCharacteristics
π→ππ → π200 - 350 nmHigh intensity, characteristic of aromatic systems
n→πn → π> 300 nmLower intensity, involves heteroatom lone pairs

This table outlines the expected electronic transitions for this compound based on its conjugated heterocyclic structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on the crystal system, space group, bond lengths, bond angles, and intermolecular interactions that define the molecular architecture in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related furan and pyridine derivatives provides significant insight into the expected structural features.

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. This information is the first step in a crystal structure determination. Studies on derivatives have revealed common crystal systems for furan-containing compounds.

Key Research Findings from Related Structures:

Derivatives of furan-2,5-dicarboxamide (B53072) have been found to crystallize in the monoclinic space groups P2₁/n or P2₁/c. mdpi.com

The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) was determined to be monoclinic with the space group P2₁/n. researchgate.net

Another related compound, (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, crystallizes in the orthorhombic system with the space group Pccn. researchgate.netnih.gov

CompoundCrystal SystemSpace GroupReference
Furan-2,5-dicarboxamide derivativesMonoclinicP2₁/n or P2₁/c mdpi.com
Furan-2,5-diylbis((4-chlorophenyl)methanol)MonoclinicP2₁/n researchgate.net
(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanoneOrthorhombicPccn researchgate.netnih.gov

This table summarizes crystallographic data for compounds structurally related to this compound, illustrating common crystal systems and space groups.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Precise measurements of bond lengths, bond angles, and torsion angles from X-ray diffraction data reveal the exact geometry of the molecule. These parameters can confirm the hybridization of atoms and show how steric and electronic effects influence the molecular conformation.

Key Research Findings from Related Structures:

Furan Ring Geometry: In a 1962 study, the bond lengths in furan were determined to be approximately 1.36 Å for C-O, 1.36 Å for C=C, and 1.43 Å for C-C bonds. pomona.edu More recent studies on derivatives show C-C bond lengths within the furan ring and C-O bonds are consistent with these values. For example, in (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, the C=O bond lengths are around 1.203 Å. researchgate.net

ParameterBond/AngleTypical ValueSource Context
Bond LengthFuran C-O~1.36 ÅFuran microwave spectra study pomona.edu
Bond LengthFuran C=C~1.36 ÅFuran microwave spectra study pomona.edu
Bond LengthFuran C-C~1.43 ÅFuran microwave spectra study pomona.edu
Dihedral AngleFuran-Furan80.90 (8)°(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone nih.gov

This table provides representative geometric parameters for the furan moiety based on experimental data from furan and its derivatives.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

In the solid state, molecules are held together by a network of intermolecular forces. For this compound, these interactions are expected to include hydrogen bonding involving the amine group and π-stacking interactions between the aromatic furan and pyridine rings.

Key Research Findings from Related Structures:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and furan oxygen atoms can act as acceptors. This can lead to the formation of chains or more complex networks in the crystal lattice. For instance, weak intermolecular C-H···O hydrogen bonds have been observed to link molecules of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone into chains. nih.gov

Pi-Stacking: The planar, electron-rich furan and pyridine rings are capable of π-π stacking interactions. These are attractive, noncovalent interactions that are crucial in the packing of aromatic molecules. The geometry of these interactions can be parallel-displaced or T-shaped. Studies on pyridine have shown that π-π stacking interactions are a key stabilizing force, with center-to-center distances between rings of approximately 3.7 to 4.4 Å. researchgate.net In conjugated systems containing furan, both π-π interactions and specific furan-aromatic stacking interactions are significant in defining the crystal packing. rsc.org

These intermolecular forces collectively determine the density, stability, and macroscopic properties of the crystalline material.

Coordination Chemistry and Furan 2 Yl Pyridin 2 Yl Methanamine As a Ligand

Design Principles for Furan-2-yl(pyridin-2-yl)methanamine-Based Ligands

The design of ligands based on the this compound scaffold is predicated on its potential to act as a versatile chelating agent. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the methanamine group, which can form a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination is a common and stable arrangement for ligands containing a pyridyl-amine motif.

Alternatively, the furan (B31954) oxygen atom can also participate in coordination, leading to the possibility of N,O-chelation, where the pyridine nitrogen and the furan oxygen bind to the metal center. The methylene (B1212753) bridge provides sufficient flexibility for the ligand to adopt the necessary conformation for such chelation. The choice between these coordination modes can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the solvent, and the presence of other ligands.

Furthermore, the furan and pyridine rings themselves can be functionalized to tune the electronic and steric properties of the ligand. For instance, the introduction of electron-donating or electron-withdrawing groups on either ring can modulate the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds.

Synthesis and Structural Characterization of Metal Complexes

While the coordination chemistry of many pyridine- and furan-based ligands is well-documented, specific research detailing the synthesis and structural characterization of metal complexes with this compound is not extensively available in the public domain. However, based on the known reactivity of related ligands, the synthesis of its metal complexes can be readily envisioned.

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, reacting this compound with palladium(II) chloride in a solvent like methanol (B129727) or acetonitrile (B52724) would be expected to yield a square planar complex, [Pd(L)Cl₂], where L represents the bidentate this compound ligand. Similar strategies could be employed for other transition metals.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination to a diamagnetic metal center like Pd(II), Pt(II), or Zn(II).

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions for colored complexes (e.g., Co(II), Cu(II)) and charge transfer bands.

Table 1: Expected Properties of Hypothetical Transition Metal Complexes with this compound (L)

Metal IonExpected Complex FormulaProbable GeometryExpected Color
Pd(II)[Pd(L)Cl₂]Square PlanarYellow/Orange
Pt(II)[Pt(L)Cl₂]Square PlanarColorless/Pale Yellow
Co(II)[Co(L)₂Cl₂]OctahedralPink/Blue
Cu(II)Cu(L)₂₂Distorted OctahedralBlue/Green
Zn(II)Zn(L)₂₂TetrahedralColorless
Cd(II)[Cd(L)₂Cl₂]Tetrahedral/OctahedralColorless

Main Group and Lanthanide Metal Complexes

The synthesis of main group and lanthanide complexes with this compound would follow similar synthetic strategies. Lanthanide ions, being hard acids, might favor coordination with the oxygen donor of the furan ring in addition to the nitrogen donors. The synthesis of lanthanide complexes often requires the use of nitrate (B79036) or triflate salts in polar solvents. For instance, reacting the ligand with lanthanum(III) nitrate in ethanol (B145695) could potentially yield a complex where the nitrate ions also coordinate to the metal center to satisfy its high coordination number. Research on related Schiff base ligands derived from furan derivatives has shown the formation of lanthanide complexes with interesting luminescent properties rsc.org.

Elucidation of Metal Coordination Modes and Geometries

The flexible nature of this compound allows for several possible coordination modes. The most probable is the bidentate N,N-chelation through the pyridine and amine nitrogens, forming a stable five-membered ring. This mode is common for ligands with a 2-(aminomethyl)pyridine backbone.

A second possibility is bidentate N,O-chelation, involving the pyridine nitrogen and the furan oxygen. The likelihood of this mode would depend on the preference of the metal ion for oxygen donors. Harder metal ions might favor this interaction.

A third, though less likely, mode would be monodentate coordination through the more basic pyridine nitrogen, leaving the furan and amine groups uncoordinated. This might occur if steric hindrance prevents chelation or in the presence of a large excess of the metal salt.

Finally, the ligand could act as a bridging ligand, connecting two metal centers. This could happen if the furan oxygen of a chelated ligand coordinates to a second metal ion.

X-ray crystallography would be the definitive method to determine the precise coordination mode and geometry in the solid state. In solution, multinuclear NMR and techniques like 2D NOESY could provide insights into the ligand's conformation and binding mode.

Electronic and Geometric Influences on Metal Center Properties

The electronic properties of the metal center are significantly influenced by the coordination of this compound. The pyridine ring is a π-acceptor, which can stabilize lower oxidation states of the metal through back-bonding. The amine group, on the other hand, is a pure σ-donor. The combination of these two donor types in a chelating ligand can lead to a finely tuned electronic environment at the metal center.

Ligand Modification Effects on Complex Formation and Stability

Modifying the this compound backbone is a powerful strategy to control the properties of the resulting metal complexes. The introduction of substituents on the pyridine or furan rings can have profound effects.

Electronic Effects: Placing electron-donating groups (e.g., -OCH₃, -CH₃) on the pyridine ring would increase the basicity of the pyridine nitrogen, leading to stronger σ-donation and more stable complexes. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) would decrease the basicity and could weaken the metal-ligand bond. Such modifications have been shown to regulate the redox potentials of iron complexes with substituted pyridine-containing macrocycles.

Steric Effects: Introducing bulky substituents near the coordination sites can influence the coordination geometry and the stability of the complex. For example, a bulky group on the carbon adjacent to the pyridine nitrogen could favor a specific stereochemistry or even prevent the coordination of other ligands. Studies on related systems have demonstrated that bulky groups can decrease the yield of cycloaurated compounds and favor decomposition.

The stability of the chelate ring is a key factor. The five-membered ring formed by N,N-chelation is generally stable. Modifications that increase the pre-organization of the ligand for chelation (i.e., favoring a conformation where the donor atoms are positioned for binding) can lead to a thermodynamic advantage, resulting in more stable complexes, a phenomenon known as the chelate effect.

Theoretical and Computational Studies of Furan 2 Yl Pyridin 2 Yl Methanamine Systems

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are powerful tools for dissecting the intrinsic properties of molecules like Furan-2-yl(pyridin-2-yl)methanamine. Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the precise modeling of molecular systems, offering predictive power that complements experimental findings.

Computational chemistry provides the means to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound, DFT calculations are typically employed to determine the most stable conformation (the global minimum on the potential energy surface).

The electronic structure analysis involves mapping the electron density and electrostatic potential (ESP). The ESP map highlights regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack. In this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring are expected to be regions of high electron density, as observed in analogous furopyridine systems. nih.gov

Table 1: Predicted Molecular Properties of this compound and Related Compounds Note: Data for the specific target compound is often derived from computational models available in chemical databases like PubChem. Properties for related compounds are included for comparison.

PropertyValue for this compoundValue for 2-(Furan-2-yl)pyridine (B7991472) nih.govComputational Method Reference
Molecular FormulaC10H10N2OC9H7NOPubChem
Molecular Weight174.20 g/mol145.16 g/molPubChem 2.2
XLogP3-AA0.51.6XLogP3 3.0
Hydrogen Bond Donor Count10Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count32Cactvs 3.4.8.18
Rotatable Bond Count21Cactvs 3.4.8.18
Polar Surface Area52.1 Ų26 ŲCactvs 3.4.8.18

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals govern how a molecule interacts with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor in chemical reactions. For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan ring and the lone pair of the amine nitrogen. This indicates that these sites are the most nucleophilic and susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is anticipated to be centered on the electron-deficient pyridine ring. This localization makes the pyridine moiety the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical analyses of imidazo[1,2‐a] pyridine derivatives have similarly used FMO analysis to understand their reactivity profiles. researcher.life

Computational methods can simulate spectroscopic data, providing a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus. For complex structures, such as metal complexes of ligands containing pyridyl groups, these simulations are invaluable for assigning the paramagnetically shifted signals observed experimentally. nsf.gov For this compound, simulations would help assign specific protons and carbons in its furan and pyridine rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the absorption maxima (λ_max_). The analysis can identify the nature of these transitions, such as π→π* or n→π* transitions, which are characteristic of the aromatic rings and heteroatoms in this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a virtual laboratory to explore the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways, including short-lived intermediates and high-energy transition states.

The synthesis of molecules like this compound often involves multiple steps. A common synthetic route could be the reductive amination of 2-furaldehyde with 2-aminopyridine (B139424). Computational modeling can elucidate this process by:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate for each step (e.g., the formation of the imine intermediate, the reduction of the imine). The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state (the energy barrier) determines the reaction rate.

A computational study on the synthesis of pyridin-2-yl ureas, for example, used DFT to compare different mechanistic pathways, concluding that a concerted mechanism was more energetically favorable than pathways involving zwitterionic intermediates. rsc.org Similar studies for this compound would provide a detailed understanding of its formation, enabling the optimization of reaction conditions.

This compound is a bidentate ligand, capable of coordinating to metal ions through the pyridine nitrogen and the amine nitrogen. Computational studies are crucial for understanding the mechanics of how these complexes form and undergo further reactions.

Studies on iron(II) complexes with related polypyridyl methanamine ligands, such as N4Py, show that upon dissolution in a solvent like water, immediate ligand exchange occurs where solvent molecules coordinate to the metal center. nih.gov Computational modeling can probe this process by calculating the binding energies of the solvent versus the intended ligand. Furthermore, these studies can explore the spin states of the resulting metal complexes, which is a critical factor in their reactivity. nih.gov For this compound, DFT calculations could model the formation of a [M(L)Cl₂] complex (where L is the ligand and M is a transition metal), predict its geometry (e.g., tetrahedral or square planar), and investigate the energy barriers associated with the displacement of the ligand by other species in solution. inorgchemres.orgresearchgate.net

Molecular Docking and Dynamics Simulations in Chemical Biology Research

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between small molecules, like this compound, and biological macromolecules. These techniques are instrumental in predicting how a compound might behave in a biological environment, thereby identifying potential therapeutic targets and informing the design of new drugs.

Molecular docking studies on systems containing furan and pyridine moieties have been instrumental in elucidating their binding interactions with various macromolecular receptors. researchgate.net For instance, in studies of related compounds, researchers have identified key interactions with proteins implicated in cancer progression, such as Serine/Threonine Kinase AKT1 and Human Epidermal Growth Factor Receptor 2 (HER2). The binding of these compounds to such receptors can interfere with cellular signaling pathways that are critical for the survival and proliferation of cancer cells.

The types of interactions observed are diverse and crucial for the stability of the ligand-receptor complex. These include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring, along with the amine group in this compound, are potential hydrogen bond donors and acceptors. These interactions are fundamental in orienting the ligand within the binding pocket of a receptor.

Pi-Pi Stacking: The aromatic nature of both the furan and pyridine rings allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding site.

Computational analyses of similar structures, such as 1-(pyridin-2-yl amino)methyl napthalene-2-ol, have revealed the ability to form extensive hydrogen bonding networks with protein surfaces, which is a strong indicator of potential biological activity. researchgate.net

Table 1: Summary of Binding Interactions for Furan-Pyridine Systems with Macromolecular Targets

Compound ClassMacromolecular Target(s)Key Interaction TypesPotential Biological Effect
Furo[3,2-c]pyridin-4-ylmethanamine derivativesAKT1, HER2Not explicitly detailed in the provided text.Disruption of cell survival and proliferation pathways in cancer.
1-(Pyridin-2-yl amino)methyl napthalene-2-olMicrobial protein (with ciprofloxacin)Extensive H-bondingAntibacterial activity. researchgate.net
2-(Furan-2-yl)quinazolin-4-one derivativesNot explicitly detailed in the provided text.Not explicitly detailed in the provided text.Cytotoxic activity against cancer cell lines. nih.gov

A critical aspect of molecular docking is the prediction of the most favorable binding conformation of a ligand within a receptor's active site. This preferred conformation, often referred to as the binding pose, is the one with the lowest binding energy and is crucial for understanding the mechanism of action.

For flexible molecules like this compound, which has a rotatable bond between the methylene (B1212753) bridge and the two heterocyclic rings, computational methods can explore a vast conformational space to identify the most stable arrangement upon binding. The conformation of the molecule can be influenced by intramolecular hydrogen bonding and the steric and electronic environment of the receptor's binding pocket. mdpi.com

The prediction of these binding conformations is a foundational step in structure-based drug design, enabling the rational modification of the lead compound to enhance its binding affinity and selectivity for the target receptor.

Advanced Applications and Research Frontiers for Furan 2 Yl Pyridin 2 Yl Methanamine

Catalytic Applications in Organic Transformations

The structural features of Furan-2-yl(pyridin-2-yl)methanamine, specifically the pyridine (B92270) nitrogen and the furan (B31954) oxygen, make it an excellent candidate for use as a bidentate ligand in catalysis. The ability to chelate to a metal center through two points of attachment can impart significant stability and control over the catalytic cycle.

Role as Ligands in Metal-Catalyzed Coupling Reactions

In the realm of metal-catalyzed cross-coupling reactions, the design of the ligand is paramount to the success of the transformation. Ligands stabilize the metal center, modulate its electronic properties, and influence the steric environment, thereby controlling reactivity, selectivity, and catalyst lifetime. This compound can function as an N,O-bidentate ligand, where the pyridine nitrogen and the furan oxygen can coordinate with a metal atom, such as palladium. This chelation is crucial for forming stable and active catalytic species for reactions like the Suzuki-Miyaura coupling.

The use of ligands containing nitrogen and oxygen donor atoms is a well-established strategy in catalysis. For instance, palladium complexes with various phosphine (B1218219) and nitrogen-based ligands are highly effective for Suzuki-Miyaura couplings involving challenging substrates like heteroaryl halides and boronic acids. organic-chemistry.orgacs.orgnih.gov The furan-pyridine motif within this compound provides a similar N,O-chelating environment, which can promote high efficiency in the coupling of various aryl and heteroaryl partners. x-mol.commdpi.com

Below is a table representing the potential efficacy of a palladium catalyst bearing the this compound ligand in a model Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Results for a Hypothetical Pd/Furan-2-yl(pyridin-2-yl)methanamine Catalyzed Suzuki-Miyaura Reaction

Aryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)
4-BromoacetophenonePhenylboronic acid0.595
2-Chloropyridine4-Methoxyphenylboronic acid1.088
4-IodotolueneFuran-2-boronic acid0.592
1-Bromo-4-nitrobenzene3,5-Dimethylphenylboronic acid1.090

Applications in Polymerization Chemistry

The synthesis of polymers with controlled architectures and properties often relies on sophisticated catalysts. Ligands play a critical role in defining the behavior of these catalysts. Furan and pyridine moieties are valuable components in the synthesis of advanced polymers and materials due to their unique electronic and structural properties. numberanalytics.com For example, furan-based polymers are explored as sustainable alternatives to traditional plastics, while pyridine-containing polymers are used in a variety of applications, including as supports for catalysts. acs.org

A complex formed from this compound and a suitable metal (e.g., tin, aluminum, or iron) could serve as an initiator or catalyst for ring-opening polymerization (ROP) of cyclic esters like lactide or ε-caprolactone. The ligand's structure would influence the rate of polymerization and the stereochemistry of the resulting polymer, thereby controlling its physical properties such as crystallinity and thermal stability. Research has shown that photochemically-mediated polymerization of furan and pyridine can lead to the formation of one-dimensional nanothreads at reduced pressures, highlighting the utility of these heterocycles in creating novel materials. chemrxiv.org

Table 2: Predicted Influence of a Metal-Furan-2-yl(pyridin-2-yl)methanamine Catalyst on ε-Caprolactone Polymerization

Catalyst SystemMonomer/Catalyst RatioMolecular Weight (Mn, g/mol)Polydispersity Index (PDI)
Sn(Oct)₂ (Standard)200:121,5001.85
[M]-Ligand Complex200:123,2001.25
[M]-Ligand Complex500:156,8001.30

Building Block in Heterocyclic Synthesis and Scaffold Design

In medicinal chemistry and materials science, a "building block" is a relatively simple molecule that can be readily incorporated into a more complex structure. This compound is an ideal building block due to its primary amine functionality, which serves as a versatile reactive handle. This amine group can participate in a wide array of chemical transformations, allowing for the facile introduction of the furan-pyridine motif into larger molecular frameworks.

This approach is central to the concept of "scaffold hopping," where core structures of known active molecules are replaced with novel ones to discover compounds with improved properties. nih.gov The furan and pyridine rings are considered "privileged structures" in drug discovery, as they are present in numerous bioactive compounds. nih.govresearchgate.net By using this compound, chemists can synthesize libraries of complex molecules built around this dual-heterocyclic core. For instance, reaction of the amine with dicarbonyl compounds can lead to the formation of new, larger heterocyclic rings, while acylation can produce a variety of amides with diverse functionalities.

Table 3: Synthetic Transformations Utilizing the Amine Group of this compound

ReagentReaction TypeResulting Functional Group/Scaffold
Acetyl ChlorideAcylationAmide
Benzaldehyde (with reducing agent)Reductive AminationSecondary Amine
Methyl IodideAlkylationSecondary/Tertiary Amine
Phthalic AnhydrideCondensation/CyclizationPhthalimide Derivative
IsothiocyanateAdditionThiourea Derivative

Development of Chemical Probes for Molecular Recognition Studies

Molecular recognition is the foundation of many biological processes and analytical technologies. It involves the specific, non-covalent binding of a host molecule to a guest molecule (analyte). Chemical probes are designed to facilitate this recognition for sensing or imaging purposes. The structure of this compound is rich with features that enable molecular recognition.

The aromatic furan and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins or DNA bases. The amine group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, while the furan oxygen can also accept a hydrogen bond. This array of potential interactions allows the molecule to bind with high specificity to a target. Furthermore, the pyridine and furan moieties can coordinate with metal ions, making this scaffold a candidate for the development of ion-selective sensors. Theoretical studies on pyridine-furan oligomers have shown they possess interesting optoelectronic properties, which could be harnessed to create fluorescent probes where binding to a target results in a detectable change in light emission. researchgate.netnih.gov

Table 4: Molecular Recognition Features of this compound

Structural FeaturePotential Non-Covalent InteractionTarget Example
Pyridine Ringπ-π Stacking, Hydrogen Bond Acceptor, Metal CoordinationAromatic amino acids (e.g., Phenylalanine), Metal ions (e.g., Cu²⁺)
Furan Ringπ-π Stacking, Hydrogen Bond AcceptorNucleobases (e.g., Adenine)
Amine Group (-NH₂)Hydrogen Bond Donor/AcceptorCarboxylate groups, Phosphate backbone of DNA/RNA
Entire ScaffoldHydrophobic Interactions, van der Waals ForcesHydrophobic pockets in enzymes

Functional Materials Research

The search for new functional materials with tailored electronic, optical, or porous properties is a major driver of modern chemistry. Heterocyclic compounds are fundamental components in this field. The ability of this compound to act as a chelating ligand makes it an attractive building block for coordination polymers and Metal-Organic Frameworks (MOFs). In a MOF, metal ions or clusters are linked by organic molecules (linkers) to form a porous, crystalline material. A MOF constructed with this linker would feature accessible pyridine and furan sites within its pores, which could be used for selective gas adsorption or as catalytic centers.

Furthermore, polymers and oligomers containing alternating furan and pyridine units have been investigated for their unique optoelectronic properties and their tendency to form stable, helical structures. nih.gov These properties are desirable for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. The amine group on this compound provides a convenient point for polymerization or for grafting the molecule onto surfaces or other polymers to impart specific functions.

Table 5: Potential Functional Materials Derived from this compound

Material TypeMethod of SynthesisPotential Application
Metal-Organic Framework (MOF)Solvothermal reaction with metal salts (e.g., Zn(NO₃)₂)Gas storage, heterogeneous catalysis, chemical sensing
Coordination PolymerReaction with metal halides (e.g., CuCl₂)Luminescent materials, magnetic materials
Conductive PolymerElectrochemical or chemical polymerizationOrganic electronics, antistatic coatings
Functionalized Silica (B1680970)Grafting onto silica gel via the amine groupChromatography stationary phase, supported catalyst

Conclusion and Outlook in Furan 2 Yl Pyridin 2 Yl Methanamine Research

Summary of Key Research Findings and Methodological Advancements

Research directly focused on Furan-2-yl(pyridin-2-yl)methanamine is in a nascent stage, with its presence noted in chemical databases nih.gov. However, the broader field of furan (B31954) and pyridine (B92270) chemistry provides a solid foundation for understanding its potential. Key research findings in related areas have primarily centered on the biological activities of molecules containing these heterocyclic systems. For instance, derivatives of furan and pyridine have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai. A structurally related compound, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has demonstrated anti-inflammatory and chemopreventive effects by modulating phase I and II metabolic enzymes nih.govnih.gov. This highlights the potential for this compound to interact with biological targets of therapeutic relevance.

Methodological advancements in the synthesis of furan and pyridine derivatives are well-documented and offer viable routes to this compound and its analogs researchgate.netresearchgate.net. Classical methods like the Paal-Knorr synthesis for furans and various condensation strategies for pyridines have been refined, and modern transition-metal-catalyzed cross-coupling and cyclization reactions offer efficient and versatile alternatives researchgate.netresearchgate.net. These advanced synthetic tools are crucial for creating a library of derivatives for structure-activity relationship (SAR) studies.

Identification of Promising Unexplored Research Avenues

The true potential of this compound lies in unexplored research avenues. Based on the activities of related compounds, several promising directions can be identified:

Medicinal Chemistry: A primary avenue is the systematic evaluation of its biological activity. Given the precedent set by compounds like FPP-3, investigating its potential as an anti-inflammatory, anticancer, or antimicrobial agent is a logical first step ontosight.ainih.gov. Furthermore, the furan-pyridine scaffold could be explored for its potential as an inhibitor of specific enzymes, such as kinases or proteases, which are often implicated in disease. The structural similarity to other biologically active heterocyclic compounds suggests that it may also interact with various biological targets ontosight.ai.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and potentially the oxygen of the furan and the secondary amine can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in coordination chemistry. The resulting metal complexes could be investigated for their catalytic activity, unique photophysical properties, or as novel therapeutic agents.

Materials Science: The aromatic and polar nature of the furan and pyridine rings suggests potential applications in materials science. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for novel polymers with interesting electronic or thermal properties.

Future Directions in Synthetic Accessibility and Advanced Characterization

To unlock the potential of this compound, efficient and scalable synthetic routes are paramount. While general methods for furan and pyridine synthesis exist, future research should focus on developing methodologies specifically tailored for this compound and its derivatives researchgate.netresearchgate.netorganic-chemistry.orgpharmaguideline.com. This includes the exploration of one-pot syntheses and the use of green chemistry principles to ensure sustainability.

Advanced characterization techniques will be crucial for understanding the structure-property relationships of new derivatives. This extends beyond routine spectroscopic methods to include:

X-ray Crystallography: To unambiguously determine the three-dimensional structure and conformation, which is vital for understanding biological activity and for rational drug design.

Computational Modeling: To predict molecular properties, docking with biological targets, and to guide the design of new analogs with improved activity or selectivity.

Advanced Spectroscopic Techniques: To probe the electronic structure and excited-state dynamics, particularly if the compounds are to be explored for applications in materials science.

Prospects for Rational Design of Novel Chemical Systems

The rational design of novel chemical systems based on the this compound scaffold is a highly promising future direction. By systematically modifying the core structure, it is possible to fine-tune its properties for specific applications nih.govnih.gov.

Key strategies for rational design include:

Substitution on the Furan and Pyridine Rings: Introducing various substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can have a profound impact on biological activity and selectivity.

Bioisosteric Replacement: Replacing the furan or pyridine ring with other heterocycles can lead to novel compounds with different biological profiles and improved pharmacokinetic properties.

The table below outlines potential avenues for the rational design of novel chemical systems based on the this compound scaffold.

Design StrategyPotential ModificationsDesired Outcome
Ring Substitution Halogens, alkyl groups, aryl groups, nitro groups, amino groups on the furan or pyridine ring.Modulate electronic properties, improve binding affinity and selectivity, enhance pharmacokinetic properties.
Linker Modification Introduction of carbonyl groups, extension of the alkyl chain, introduction of rigidity with double or triple bonds.Alter conformational flexibility, optimize spatial orientation of heterocyclic rings for target interaction.
Bioisosteric Replacement Replacement of the furan ring with thiophene (B33073) or pyrrole; replacement of the pyridine ring with pyrimidine (B1678525) or pyrazine.Generate novel chemical entities with potentially improved efficacy, reduced toxicity, and different intellectual property profiles.

By pursuing these research avenues and employing rational design principles, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of novel therapeutics, catalysts, and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Furan-2-yl(pyridin-2-yl)methanamine in academic research?

  • Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging pyridinyl and furanyl precursors. For example, analogous ligands like bis(pyridin-2-ylmethyl)methanamine derivatives are synthesized using Schiff base condensation followed by reduction (e.g., NaBH₄) . Multi-step protocols may involve protecting group strategies to isolate intermediates, as seen in triazole-functionalized ligands .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

  • Methodological Answer: Discrepancies in NMR or HRMS data (e.g., unexpected splitting or mass discrepancies) should be addressed by:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy, as demonstrated for structurally similar compounds with HRMS (ESI) showing <5 ppm error .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions, critical for distinguishing pyridinyl and furanyl protons .
  • Isotopic Labeling: Use deuterated solvents to suppress solvent peaks and clarify ambiguous signals .

Q. What safety protocols are recommended for handling novel methanamine derivatives in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods, as advised for pyridin-2-yl ethanamine derivatives .
  • Ventilation: Ensure adequate airflow to mitigate inhalation risks, particularly for volatile intermediates .
  • Emergency Protocols: Maintain first-aid kits and consult safety data sheets (SDS) for analogous compounds, even if toxicity data is incomplete .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodological Answer: The compound acts as a polydentate ligand, coordinating through pyridinyl N and amine groups. For example, Fe(II) complexes with bis(pyridin-2-ylmethyl)methanamine ligands exhibit spin-state equilibria and catalytic activity in oxidation reactions . Key steps include:

  • Metal-Ligand Stoichiometry: Determine via Job’s plot or ESI-MS.
  • Magnetic Susceptibility: Assess spin states (e.g., high-spin vs. low-spin Fe²⁺) using SQUID magnetometry .

Q. What advanced methodologies are employed in the structural elucidation of this compound derivatives?

  • Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement, especially for small-molecule structures. Key parameters include anisotropic displacement parameters and twin refinement for high-symmetry crystals .
  • Twinned Data Handling: Apply SHELXPRO to model pseudo-merohedral twinning, critical for resolving disorder in aromatic systems .

Q. How can computational modeling predict the reactivity of this compound in catalysis?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways, as done for pyridinyl ligands in oxidation catalysis .
  • Molecular Dynamics (MD): Simulate ligand flexibility in solvent environments (e.g., acetonitrile) to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan-2-yl(pyridin-2-yl)methanamine
Reactant of Route 2
Furan-2-yl(pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.